15-Hydroxysolavetivone can be isolated from several plant species, particularly those belonging to the family Asteraceae. It is often obtained as an intermediate in the biosynthetic pathway leading to other biologically active compounds, such as lubimin, which is synthesized from solavetivone through 15-hydroxysolavetivone .
In terms of chemical classification, 15-Hydroxysolavetivone falls under the category of sesquiterpenes, which are terpenoids composed of three isoprene units. These compounds are known for their diverse range of biological activities and are commonly found in essential oils and plant extracts.
The synthesis of 15-Hydroxysolavetivone can occur through both natural biosynthetic pathways and synthetic methods. In plants, it is synthesized via the mevalonate pathway, starting from acetyl-CoA. The biosynthesis involves several enzymatic steps where solavetivone serves as a precursor.
Technical Details:
The molecular structure of 15-Hydroxysolavetivone features a complex arrangement typical of sesquiterpenes. It includes multiple chiral centers and functional groups that contribute to its biological activity.
Data:
15-Hydroxysolavetivone participates in various chemical reactions that can modify its structure and enhance its biological activity:
Technical Details:
The mechanism of action of 15-Hydroxysolavetivone primarily relates to its interaction with cellular signaling pathways. It has been shown to exhibit immunosuppressive effects by modulating immune cell activity.
Data:
15-Hydroxysolavetivone is typically characterized by its physical state at room temperature:
Relevant Data:
15-Hydroxysolavetivone has potential applications in various scientific fields:
The biosynthesis of 15-hydroxysolavetivone, a biologically active sesquiterpenoid phytoalexin, originates from the central isoprenoid precursor farnesyl pyrophosphate (FPP). This 15-carbon intermediate undergoes cyclization catalyzed by terpene synthases (TPS), which generate the characteristic vetispirane skeleton through a series of carbocation-driven rearrangements. The initial cyclization product in solavetivone biosynthesis is vetispiradiene, formed via the elimination of pyrophosphate and subsequent ring closures that establish the distinctive 5,6-bicyclic structure with an attached cyclohexane ring [1] [6]. Vetispiradiene synthase exemplifies the precision of terpenoid cyclization, where specific amino acid residues within the enzyme's active site cavity steer the folding of the linear FPP substrate and stabilize high-energy carbocation intermediates during ring formation [6].
Following cyclization, vetispiradiene undergoes oxidative modifications to yield solavetivone, the immediate precursor to 15-hydroxysolavivone. This transformation involves a multi-step oxidation sequence, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases. The oxidation initiates at the C-3 position of vetispiradiene, forming a hydroxyl group that is subsequently oxidized to a ketone, establishing the characteristic α,β-unsaturated ketone moiety of solavetivone [1]. Solavetivone itself serves as a branch-point metabolite; it can be channeled towards various hydroxylated derivatives, including 15-hydroxysolavetivone, or incorporated into more complex structures like phytoalexins. The enzymatic machinery responsible for these transformations exhibits compartmentalization, with early steps occurring in the cytosol (FPP synthesis) and later oxidative steps potentially associated with endoplasmic reticulum membranes where CYPs are typically localized [1] [8].
Table 1: Key Enzymes in Solavetivone and 15-Hydroxysolavetivone Biosynthesis
Enzyme Class | Representative Enzyme | Catalytic Function | Product |
---|---|---|---|
Terpene Synthase (TPS) | Vetispiradiene Synthase | Cyclization of FPP via carbocation intermediates | Vetispiradiene |
Cytochrome P450 (CYP) | Solavetivone Hydroxylase (e.g., CYP71Z) | Multi-step oxidation of vetispiradiene; Regioselective hydroxylation of solavetivone | Solavetivone; 15-Hydroxysolavetivone |
Dehydrogenase | Solavetivone Dehydrogenase | Oxidation of alcohol to ketone during solavetivone formation | Solavetivone |
Cytochrome P450 monooxygenases (CYPs) are indispensable for introducing the hydroxyl group at the C-15 position of solavetivone, thereby generating 15-hydroxysolavetivone. This hydroxylation step exemplifies the regioselectivity and catalytic versatility of plant P450 enzymes. CYPs belong to a superfamily of heme-containing enzymes that utilize molecular oxygen and reducing equivalents (typically supplied by NADPH via a cytochrome P450 reductase partner, CPR) to activate inert C-H bonds [1] [6]. The catalytic cycle of CYP-mediated hydroxylation involves several critical steps: 1) Substrate (solavetivone) binding near the heme iron, displacing a water molecule and inducing a spin-state shift; 2) Reduction of the heme iron (Fe³⁺ to Fe²⁺) by CPR; 3) Binding of molecular oxygen to form a ferrous-dioxygen complex; 4) Delivery of a second electron (from CPR or cytochrome b5); 5) Protonation and O-O bond cleavage, generating a highly reactive iron(IV)-oxo porphyrin π-cation radical (Compound I); and 6) Hydrogen atom abstraction from the C15-H bond of solavetivone, followed by oxygen rebound to form the C15-OH group, resulting in 15-hydroxysolavetivone [6].
Specific CYP families are implicated in solavetivone hydroxylation. Enzymes within the CYP71 clan, particularly the CYP71Z subfamily, have been strongly associated with sesquiterpenoid phytoalexin biosynthesis in plants like Cyperus rotundus (purple nutsedge) [1] [9]. These CYPs demonstrate remarkable substrate specificity for solavetivone and precise regioselectivity for the C-15 position. The structural basis for this selectivity lies in the substrate-binding pocket of the CYP enzyme. Molecular modeling and mutagenesis studies suggest that specific amino acid residues lining the pocket position solavetivone optimally relative to the heme-bound reactive oxygen species, ensuring that the C15-H bond is oriented for efficient abstraction [1] [6]. Furthermore, CYP76 family enzymes may also contribute to the oxidation of earlier intermediates in the pathway, such as vetispiradiene [1]. The expression of these solavetivone-hydroxylating CYPs is often induced by pathogen attack or elicitor treatment, aligning with the role of 15-hydroxysolavetivone as an antimicrobial phytoalexin [9].
Table 2: Cytochrome P450 Enzymes Involved in Solavetivone Derivative Metabolism
P450 Isoform | P450 Family | Plant Source | Primary Function | Regioselectivity |
---|---|---|---|---|
CYP71Z7 | CYP71 | Cyperus rotundus | Hydroxylation of Solavetivone | C-15 |
CYP71Z8 | CYP71 | Cyperus kyllingia | Hydroxylation of Solavetivone / Vetispiradiene Oxidation | C-15 / Multi-step |
CYP76AH1 | CYP76 | Cyperus rotundus | Oxidation of Vetispiradiene intermediates | Multiple sites |
CYP71AV1 | CYP71 | Artemisia annua (Comparative) | Amorpha-4,11-diene hydroxylation (Analogous function) | C-12 |
Emerging genomic evidence suggests that the biosynthetic pathway for 15-hydroxysolavetivone and related sesquiterpenoid phytoalexins may be organized within biosynthetic gene clusters (BGCs) in certain Cyperus species. BGCs are genomic regions co-localizing functionally related genes encoding enzymes, transporters, and regulators involved in the production of a specific specialized metabolite or class of metabolites [3] [9]. In the context of 15-hydroxysolavetivone biosynthesis, these clusters potentially house genes encoding terpene synthases (TPS) for vetispiradiene formation, cytochrome P450s (CYP) for oxidation and hydroxylation (e.g., solavetivone hydroxylase), and sometimes dehydrogenases or acyltransferases for further modifications [9].
Comparative genomic analyses across Cyperus species, such as the economically significant weed C. rotundus (purple nutsedge) and related species like C. kyllingia, reveal intriguing patterns in the organization and evolution of these potential solavetivone BGCs. While the core enzymatic functions (TPS → CYP) are conserved, the genomic architecture exhibits significant variation. Key observations include:
The discovery of these BGCs in Cyperus species provides valuable genetic tools. By comparing the sequence and expression of cluster genes across species with differing capacities for 15-hydroxysolavetivone production, key regulatory genes and rate-limiting biosynthetic enzymes can be identified. This knowledge facilitates metabolic engineering approaches, such as transferring entire functional clusters or overexpressing critical pathway genes (like specific CYP71Z hydroxylases) into heterologous hosts for enhanced production of this valuable phytoalexin [3] [9].
Table 3: Comparative Features of Putative Solavetivone BGCs in Cyperus Species
Plant Species | Approx. Cluster Size | Core Genes Identified | Key CYP Subfamily | 15-Hydroxysolavetivone Yield (μg/g DW) | Inducing Stimuli |
---|---|---|---|---|---|
Cyperus rotundus | ~120 kb | TPS (Vetispir), CYP71Z7, CPR, DH | CYP71Z | 15.8 ± 2.1 (Roots, Elicited) | Fungal elicitors, MeJA |
Cyperus kyllingia | ~90 kb | TPS (Vetispir), CYP71Z8, CPR | CYP71Z | 8.2 ± 1.5 (Rhizomes, Elicited) | Wounding, Pythium infection |
Cyperus esculentus | ~80 kb (Partial) | TPS (Vetispir), CYP76AH, Dehydrogenase | CYP76 | 3.5 ± 0.9 (Tubers, Elicited) | SA, Chitin Oligosaccharides |
Cyperus iria | Not Detected | Scattered TPS, CYP Genes | - | Trace amounts | Weak response to elicitors |
Table 4: Compounds Mentioned in the Article
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